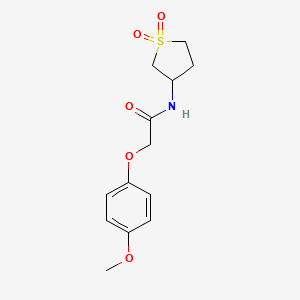

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC9093679

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO5S |

|---|---|

| Molecular Weight | 299.34 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C13H17NO5S/c1-18-11-2-4-12(5-3-11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15) |

| Standard InChI Key | TYSFSRXRSFMYIX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2 |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2 |

Introduction

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a thiolane ring with dioxo substituents and a methoxyphenoxy acetamide moiety. This compound is of interest in medicinal and agricultural chemistry due to its potential biological activities. The systematic name reflects its intricate structure, suggesting applications in pharmacology and therapeutic research.

Synthesis

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to characterize the intermediates and final compound.

Chemical Reactions and Mechanism of Action

This compound can participate in various chemical reactions, influenced by factors such as pH, temperature, and solvent polarity. While the exact mechanism of action is not fully elucidated, it is believed to involve interactions with specific biological targets, potentially acting as an inhibitor or modulator of enzyme activities. Research indicates that compounds with similar structures often exhibit anti-inflammatory or anticancer properties, suggesting potential therapeutic applications.

Potential Applications

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide has potential applications in several areas:

-

Pharmacology: Its unique structure suggests potential biological activity, making it a candidate for pharmacological applications.

-

Therapeutic Applications: Preliminary studies indicate potential in developing new therapeutic agents.

-

Agricultural Chemistry: The compound's biological activity could be leveraged in agricultural applications.

Research Findings and Future Directions

Research into the biological activity of N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide is ongoing, with potential implications in pharmacology and therapeutic applications. Further studies are needed to elucidate its mechanisms of action and therapeutic potential fully. Interaction studies using molecular docking simulations could provide insights into binding affinities with target proteins, crucial for understanding its pharmacodynamics.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide | Not specified | Thiolane ring, methoxyphenoxy group |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methoxyphenoxy)acetamide | Complex structure with fluorobenzyl and tetrahydrothiophene moieties | Potential biological activity due to multiple functional groups |

| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-methoxyphenoxy)acetamide | C15H21NO4S | Thiolane structure with potential anti-inflammatory or anticancer properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume